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molecular formula C12H6Br2O2S B3029921 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide CAS No. 83834-12-2

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Cat. No. B3029921
M. Wt: 374.05 g/mol
InChI Key: LUDZJVZEBHTEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08475984B1

Procedure details

In a 500-ml flask, lithium aluminum hydride (4.1 g) is slowly introduced in small amounts over 50 minutes into a mixture of 3,7-dibromodibenzothiophene dioxide (20 g) and anhydrous ether (200 ml) in an ice bath, and the resulting mixture is refluxed and stirred for 2 hours. Water (200 ml) is added thereto to deactivate lithium aluminum hydride. Chloroform (200 ml) and concentrated hydrochloric acid (40 ml) are added thereto, the mixture is thoroughly stirred, and the organic layer is separated. The aqueous layer is further extracted with chloroform (200 ml×2), the chloroform extract is combined with the organic layer, and the combined organic layer is washed with water (200 ml) and saturated brine (200 ml), and dried over calcium chloride. The solvent is distilled off, and colorless crystals thus obtained are recrystallized from ethyl acetate+ethanol (16:3). Thus, 8.8 g of 3,7-dibromodibenzothiophene is obtained.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[CH:10][C:11]2[C:15]3[CH:16]=[CH:17][C:18]([Br:20])=[CH:19][C:14]=3[S:13](=O)(=O)[C:12]=2[CH:23]=1.CCOCC.Cl>C(Cl)(Cl)Cl.O>[Br:20][C:18]1[CH:17]=[CH:16][C:15]2[C:11]3[CH:10]=[CH:9][C:8]([Br:7])=[CH:23][C:12]=3[S:13][C:14]=2[CH:19]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC2=C(S(C3=C2C=CC(=C3)Br)(=O)=O)C1
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed
STIRRING
Type
STIRRING
Details
the mixture is thoroughly stirred
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is further extracted with chloroform (200 ml×2)
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
WASH
Type
WASH
Details
the combined organic layer is washed with water (200 ml) and saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
colorless crystals thus obtained
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetate+ethanol (16:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC2=C(SC3=C2C=CC(=C3)Br)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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